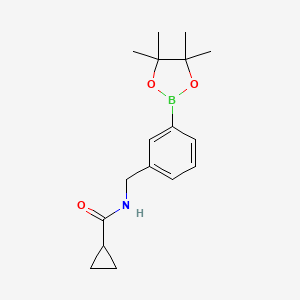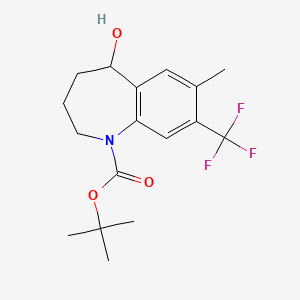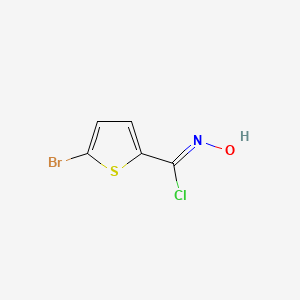
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride: is an organic compound that features a thiophene ring substituted with a bromine atom and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Carboximidoyl Chloride: The 5-bromothiophene is then reacted with a suitable reagent, such as oxalyl chloride, to introduce the carboximidoyl chloride group.
Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine or a similar reagent to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidoyl chloride group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Probes: Used in the study of enzyme mechanisms and interactions.
Industry:
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide.
作用机制
The mechanism of action of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
5-bromo-2-thiophenecarboxylic acid: Similar structure but lacks the hydroxylamine and carboximidoyl chloride groups.
N-hydroxythiophene-2-carboximidoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness:
Functional Groups: The presence of both the bromine atom and the carboximidoyl chloride group makes (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C5H3BrClNOS |
|---|---|
分子量 |
240.51 g/mol |
IUPAC 名称 |
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5- |
InChI 键 |
JCVHGPUHIGLLBY-YVMONPNESA-N |
手性 SMILES |
C1=C(SC(=C1)Br)/C(=N/O)/Cl |
规范 SMILES |
C1=C(SC(=C1)Br)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)

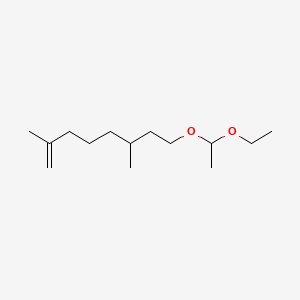

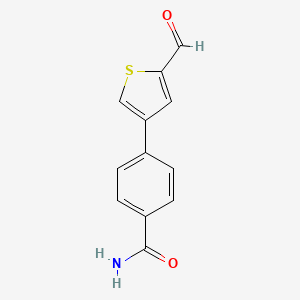
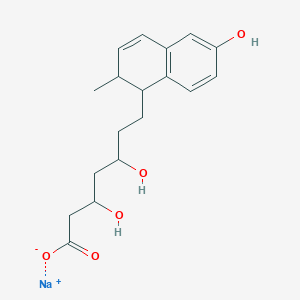
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
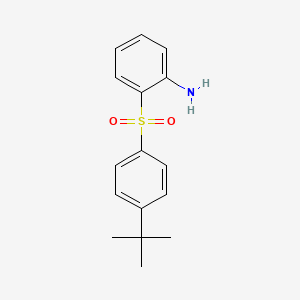
![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)


